![molecular formula C13H13N3O3S B5874475 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide
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Overview
Description
“2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide” is a chemical compound with the linear formula C14H15N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H15N3O2S . The molecular weight of the compound is 289.359 .Scientific Research Applications
Role in Immune Signaling
The compound is associated with the BIK1 protein homeostasis which is maintained by the interplay of different ubiquitin ligases in immune signaling . A receptor-like cytoplasmic kinase BOTRYTIS-INDUCED KINASE 1 (BIK1) functions as a signaling hub immediately downstream of multiple pattern recognition receptors (PRRs) .
Application in Plant Innate Immunity
The compound plays a significant role in plant innate immunity . It acts as the first line of inducible defense against pathogen infection. The compound promotes the association of BIK1 with the co-receptor for several PRRs, BRI1-ASSOCIATED RECEPTOR KINASE1 (BAK1) .
Involvement in Protein Accumulation
The compound is involved in the promotion of BIK1 protein accumulation and positively regulates immune signaling in a ubiquitin ligase activity-dependent manner .
Potential Biorenewable Molecule
The compound is of interest as a potential biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products . It is used in the synthesis of 4-hydroxy-2-pyrones .
Application in Organic Synthesis
The compound is a polyfunctional molecule that bears several electrophilic and nucleophilic centers that determine its application in organic synthesis . These heterocycles are attractive building blocks for the preparation of biologically important pyran .
Role in Antibacterial Activity
The compound is associated with antibacterial activity . Schiff bases derived from aminobenzoic acids have been found to exhibit better antimicrobial activity .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of CBKinase1_007482, also known as HMS2459L14 or CBKinase1_019882, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .
Mode of Action
The compound interacts with CK1α, exerting its effects by modulating the kinase’s activity . CK1α is one of the main components of the Wnt/β-catenin signaling pathway . It phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, mediated by murine double minute clone 2 (MDM2) and MDM4 .
Biochemical Pathways
The compound affects several biochemical pathways. It impacts the Wnt/β-catenin signaling pathway by modulating the activity of CK1α . This pathway plays a crucial role in cell proliferation and differentiation . The compound also influences the p53 pathway , which is involved in cell cycle regulation and apoptosis .
Pharmacokinetics
Like other kinase inhibitors, it is expected to have properties that influence its absorption, distribution, metabolism, and excretion, which in turn affect its bioavailability .
Result of Action
The compound’s action on CK1α can lead to various molecular and cellular effects. By modulating the Wnt/β-catenin signaling pathway, it can influence cell proliferation and differentiation . By affecting the p53 pathway, it can impact cell cycle progression and apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. It’s worth noting that the effectiveness of kinase inhibitors can be influenced by factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-10-5-3-2-4-9(10)15-12(18)8-20-13-14-7-6-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRCVLFREDTJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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